molecular formula C20H21ClN2O3 B6782034 N-[4-(3-chlorophenyl)-2-methylphenyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide

N-[4-(3-chlorophenyl)-2-methylphenyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide

Cat. No.: B6782034
M. Wt: 372.8 g/mol
InChI Key: ZQGBHFFTWWEOPR-UHFFFAOYSA-N
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Description

N-[4-(3-chlorophenyl)-2-methylphenyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of aromatic rings and a bicyclic nonane framework, which contributes to its distinct chemical properties.

Properties

IUPAC Name

N-[4-(3-chlorophenyl)-2-methylphenyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-13-7-15(14-3-2-4-16(21)8-14)5-6-19(13)22-20(24)23-9-17-11-25-12-18(10-23)26-17/h2-8,17-18H,9-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGBHFFTWWEOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)NC(=O)N3CC4COCC(C3)O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-chlorophenyl)-2-methylphenyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-chlorophenyl)-2-methylphenyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-[4-(3-chlorophenyl)-2-methylphenyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-chlorophenyl)-2-methylphenyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic nonane derivatives and aromatic amides. Examples include:

  • N-[4-(3-chlorophenyl)-2-methylphenyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
  • N-[4-(3-chlorophenyl)-2-methylphenyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxylic acid

Uniqueness

What sets N-[4-(3-chlorophenyl)-2-methylphenyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide apart is its specific combination of functional groups and its bicyclic structure. This unique arrangement allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications .

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